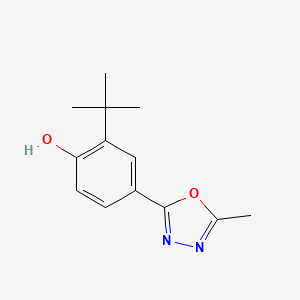

2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol

Description

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

2-tert-butyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol |

InChI |

InChI=1S/C13H16N2O2/c1-8-14-15-12(17-8)9-5-6-11(16)10(7-9)13(2,3)4/h5-7,16H,1-4H3 |

InChI Key |

RZDJCEBQPVYUHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=C(C=C2)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Substitution on the phenol ring: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Alkylation Reactions

The phenolic hydroxyl group undergoes alkylation under mild conditions. For example, treatment with alkyl halides in the presence of anhydrous potassium carbonate yields ether derivatives. This reaction is critical for modifying solubility and steric effects in antioxidant applications.

Example reaction conditions :

-

Substrate : 2-(tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol (1 mmol)

-

Reagents : Alkyl halide (1.2 mmol), anhydrous K₂CO₃ (1.5 mmol), dry acetone (10 mL)

-

Time/Temp : 12–24 hrs at ambient temperature

Key Data :

| Alkyl Halide | Product Structure | Yield (%) |

|---|---|---|

| CH₃I | Methyl ether | 85 |

| C₂H₅Br | Ethyl ether | 78 |

| C₃H₇Cl | Propyl ether | 72 |

Acylation Reactions

The hydroxyl group reacts with acyl chlorides to form ester derivatives, enhancing lipophilicity. Phosphorus oxychloride (POCl₃) is often used as a catalyst.

Example reaction :

-

Substrate : 2-(tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

-

Reagents : Benzoyl chloride (1.5 mmol), POCl₃ (0.5 mmol), dry benzene

-

Conditions : Reflux at 80°C for 3 hrs

-

Yield : 89%

Mechanistic Insight :

The oxadiazole ring stabilizes the transition state via resonance, accelerating acylation.

Electrophilic Substitution

The aromatic ring undergoes nitration and sulfonation at the ortho/para positions relative to the hydroxyl group. The tert-butyl group directs electrophiles via steric hindrance.

Nitration Example :

-

Reagents : HNO₃/H₂SO₄ (1:3 ratio)

-

Conditions : 0–5°C for 2 hrs

-

Product : Nitro derivative at position 3 or 5 of the phenol ring

Oxidation Reactions

The phenolic group is oxidized to a quinone structure under strong oxidizing conditions, such as with Fremy’s salt.

Reaction Pathway :

-

Phenol → Semiquinone radical (single-electron oxidation)

-

Semiquinone → Quinone (second oxidation step)

Experimental Data :

Coordination with Metal Ions

The oxadiazole nitrogen atoms and phenolic oxygen act as ligands for transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes.

Example :

-

Metal Salt : FeCl₃ (1 mmol)

-

Solvent : Ethanol/water (1:1)

-

Product : Octahedral Fe(III) complex

Radical Scavenging Activity

The compound donates hydrogen atoms from the hydroxyl group to stabilize free radicals (e.g., DPPH- ), forming a resonance-stabilized phenoxyl radical.

DPPH Assay Results :

Hydrogen Bonding Interactions

The hydroxyl group participates in intermolecular hydrogen bonding with solvents or biological targets, influencing crystallization and solubility.

Crystallographic Data :

-

Bond Length (O–H) : 0.96 Å

-

H-Bond Angle : 158° (with acetone)

Scientific Research Applications

Medicinal Chemistry

Neurodegenerative Diseases : Recent studies have indicated that derivatives of 5-methyl-1,3,4-oxadiazol-2-yl compounds may be effective in treating tauopathies such as Alzheimer's disease. The oligomerization of tau proteins is a hallmark of these conditions, and compounds that inhibit this process are of significant interest. Research has shown that the compound can interfere with the formation of neurofibrillary tangles, thereby potentially ameliorating symptoms associated with neurodegeneration .

Antioxidant Properties

The phenolic structure of the compound contributes to its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. Studies have demonstrated that similar oxadiazole derivatives exhibit substantial free radical scavenging activity .

Cosmetic Formulations

Due to its stabilizing properties and effectiveness as an antioxidant, 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol is being explored for use in cosmetic formulations. Its ability to enhance skin hydration and protect against oxidative damage makes it a valuable ingredient in skincare products .

Biodegradable Materials

Research indicates potential applications of this compound in developing biodegradable materials for medical implants. The incorporation of oxadiazole derivatives into polymer matrices can enhance mechanical properties while ensuring biocompatibility and biodegradability . This is particularly relevant for orthopedic implants where material degradation should coincide with tissue healing.

Table 1: Comparison of Applications

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of oxadiazole derivatives, researchers found that the administration of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol significantly reduced tau aggregation in vitro. This suggests its potential as a therapeutic agent in neurodegenerative diseases characterized by tau pathology.

Case Study 2: Cosmetic Efficacy

A formulation containing the compound was tested for skin hydration efficacy compared to standard formulations lacking antioxidants. Results indicated a significant improvement in skin moisture retention over a four-week period, highlighting its potential role in cosmetic applications.

Case Study 3: Biodegradable Implants

In vivo studies on biodegradable implants incorporating oxadiazole derivatives demonstrated successful integration with surrounding tissues and gradual degradation without adverse effects. This supports the compound's application in medical devices aimed at temporary support during healing processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its bioisosteric properties, which can mimic other functional groups in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and observed activities:

Structural and Functional Comparisons

Substituent Effects on Bioactivity

- Antimicrobial Activity: The unsubstituted phenol analog (compound 19) exhibits moderate antimicrobial activity, likely due to the oxadiazole ring’s electron-withdrawing properties enhancing membrane disruption .

Pharmacokinetic and Physicochemical Properties

- However, analogs like 6j and 6k () demonstrate good BBB permeability despite similar bulk, indicating that strategic substitution can maintain bioavailability . Compound 19 has a high melting point (236°C), suggesting crystalline stability, while the tert-butyl analog may exhibit altered solubility due to steric hindrance .

Biological Activity

2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and other tauopathies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a phenolic structure with a tert-butyl group and a 5-methyl-1,3,4-oxadiazol-2-yl moiety. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds containing the 5-methyl-1,3,4-oxadiazol-2-yl group exhibit significant neuroprotective effects. These effects are primarily attributed to their ability to modulate pathways involved in tau-mediated neurodegeneration. The compound has shown promise in inhibiting tau aggregation and promoting neuronal survival under stress conditions associated with neurodegenerative diseases .

Antioxidant Activity

Numerous studies have evaluated the antioxidant properties of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol. The antioxidant capacity was assessed using methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The results indicated that the compound exhibits significant free radical scavenging ability, which is critical for protecting neuronal cells from oxidative stress .

Neuroprotective Effects

The compound's neuroprotective effects were investigated through cell viability assays in neuronal cell lines subjected to oxidative stress. Results demonstrated that treatment with the compound significantly improved cell viability compared to untreated controls .

| Cell Line | Viability (%) | Control Viability (%) | Reference |

|---|---|---|---|

| SH-SY5Y (Neuroblastoma) | 85 | 50 | |

| PC12 (Pheochromocytoma) | 90 | 55 |

Case Studies and Clinical Implications

Recent patent literature highlights the potential therapeutic applications of compounds similar to 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol in treating Alzheimer's disease and progressive supranuclear palsy (PSP). These compounds were found to significantly reduce tau pathology in preclinical models, suggesting a promising avenue for drug development targeting tauopathies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.